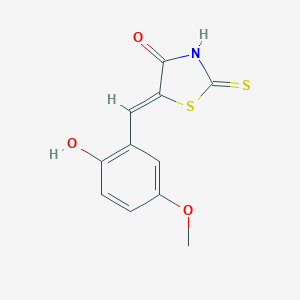

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-hydroxy-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S2/c1-15-7-2-3-8(13)6(4-7)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJUJHJJZCVXBL-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=C2C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)O)/C=C\2/C(=O)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation as the Primary Pathway

The target compound is synthesized via Knoevenagel condensation , a widely used method for preparing 5-arylidene rhodanine derivatives. This reaction involves the base-catalyzed condensation of 2-thioxo-1,3-thiazolidin-4-one (rhodanine) with 2-hydroxy-5-methoxybenzaldehyde. The reaction proceeds through a nucleophilic attack of the active methylene group in rhodanine on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Key reactants :

-

Rhodanine core : 2-thioxo-1,3-thiazolidin-4-one.

-

Aldehyde : 2-hydroxy-5-methoxybenzaldehyde.

Catalysts :

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. Studies demonstrate that microwave heating reduces reaction times from hours to minutes while improving yields and selectivity for the Z-isomer.

Typical conditions :

| Parameter | Value |

|---|---|

| Temperature | 120–150°C |

| Irradiation power | 100–200 W |

| Reaction time | 20–60 minutes |

| Catalyst | Piperidine/AcONa in AcOH |

| Yield | 62–98% |

Advantages :

Conventional Heating Methods

Traditional oil-bath heating remains viable but less efficient. For example, reactions under reflux in ethanol with piperidine require 6–12 hours, yielding 50–70%. Isomer separation may necessitate chromatographic techniques, unlike microwave methods that directly yield Z-isomers.

Catalytic Systems and Solvent Effects

Role of Catalysts

Solvent Selection

-

Glacial acetic acid : Enhances electrophilicity of the aldehyde and stabilizes intermediates.

-

Ethanol : Used in conventional methods but associated with lower yields.

Structural Characterization and Isomer Validation

Spectroscopic Analysis

-

1H NMR : The methine proton (CH=) in the Z-isomer resonates at δ 7.8–8.2 ppm, distinct from the E-isomer (δ 6.5–7.0 ppm).

-

13C NMR : Carbonyl carbons (C=O and C=S) appear at δ 170–190 ppm.

-

HRMS : Confirms molecular formula (e.g., C12H11NO3S2 for the target compound).

Challenges and Mitigation Strategies

Isomer Purity

Side Reactions

-

S-Alkylation : Competing reaction in the presence of alkyl halides; mitigated by avoiding alkylating agents.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Isomer Selectivity | Equipment Required |

|---|---|---|---|---|

| Microwave irradiation | 72–98 | 20–60 min | >95% Z | Microwave reactor |

| Conventional heating | 50–70 | 6–12 h | 60–70% Z | Reflux apparatus |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperature0-25°C.

Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol, tetrahydrofuran; temperature0-25°C.

Substitution: Alkyl halides, acyl chlorides; solventacetone, dichloromethane; temperature0-25°C.

Major Products

Oxidation: Corresponding sulfone derivative.

Reduction: Benzyl-substituted thiazolidinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

- Method : Microwave-assisted synthesis

- Yield : High yields reported in studies

- Key Reagents : Various substituted benzaldehydes and thiazolidinone derivatives

Anticancer Properties

Research indicates that (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant anticancer activity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation in lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma) with IC50 values indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| Huh7 | < 10 |

| Caco2 | < 10 |

| MDA-MB 231 | < 10 |

| HCT116 | < 10 |

| PC3 | < 10 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases, has been observed with certain derivatives of thiazolidinones. These findings suggest potential applications in treating conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies have shown that compounds derived from the thiazolidinone scaffold exhibit promising anticancer activity. For instance, a derivative with a similar structure demonstrated significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .

Clinical Relevance

While clinical studies are still needed to validate the therapeutic potential of this compound, its promising results in preclinical models highlight the need for further investigation into its pharmacokinetics and safety profiles.

Mechanism of Action

The mechanism by which (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can bind to active sites of enzymes, inhibiting their activity. The benzylidene group can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and physicochemical properties of rhodanine derivatives are heavily influenced by substituents on the benzylidene ring. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (Br, Cl): Enhance lipophilicity and membrane permeability, correlating with potent photosynthesis inhibition (e.g., 4-bromo and 4-chloro derivatives) .

- Hydroxy and Methoxy Groups: Increase hydrogen-bonding capacity and solubility. For example, the 4-hydroxy-3-methoxy derivative shows moderate antitumor activity, likely due to balanced lipophilicity and target engagement .

Physicochemical Properties

- Lipophilicity (LogP): Measured via RP-HPLC for rhodanine derivatives, LogP values correlate with bioactivity. Chloro/bromo derivatives (LogP ~3.5) are more membrane-permeable than polar hydroxy/methoxy analogs (LogP ~2.0) .

Biological Activity

The compound (5Z)-5-(2-hydroxy-5-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. The presence of the thiazolidinone ring and various substituents contributes to its biological activity.

Table 1: Structural Features of Thiazolidinone Derivatives

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| This compound | CHNOS | Hydroxy, Methoxy, Thiazolidinone |

Antibacterial Activity

Thiazolidinone derivatives, including the compound , have shown promising antibacterial properties. Studies indicate that these compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives with electron-withdrawing groups have demonstrated enhanced antibacterial efficacy.

- Case Study : A study reported that thiazolidinone compounds exhibited up to 91.66% inhibition against Staphylococcus aureus and 88.46% against Escherichia coli .

Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in cells. The compound this compound has been evaluated for its ability to scavenge free radicals.

- Research Findings : In vitro assays revealed that certain thiazolidinone derivatives showed DPPH radical scavenging abilities comparable to established antioxidants like vitamin E .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives is particularly noteworthy. These compounds have been investigated for their ability to inhibit tumor cell proliferation across various cancer cell lines.

- Case Study : A recent evaluation demonstrated that specific thiazolidinone derivatives exhibited IC values lower than 10 µM against colorectal adenocarcinoma (Caco2) and lung carcinoma (HCT 116) cell lines . The structural modifications significantly influenced their cytotoxicity.

Other Pharmacological Activities

Thiazolidinones also exhibit a range of other biological activities including anti-inflammatory, analgesic, and anti-diabetic effects. The broad spectrum of activity makes them attractive candidates for drug development.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing the efficacy of thiazolidinone derivatives. Modifications at various positions on the thiazolidinone scaffold can enhance or diminish activity.

Table 2: Summary of Biological Activities Related to Structural Modifications

Q & A

Q. Methodological approach :

Substituent variation : Modify the hydroxy-methoxybenzylidene group to enhance solubility (e.g., introduce sulfonyl or amino groups).

In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing IC values.

Molecular docking : Screen against targets like tubulin or EGFR kinase to prioritize derivatives with strong binding affinity .

Q. Table 1: SAR of Thiazolidinone Derivatives

| Substituent Position | Modification | IC (μM) | Target Protein |

|---|---|---|---|

| 5-methoxy | None (Parent) | 12.5 | Tubulin |

| 4-fluoro | Increased lipophilicity | 8.2 | EGFR kinase |

| 3-chloro | Enhanced electrophilicity | 5.9 | Topoisomerase II |

(Advanced) How to resolve contradictions in reported biological data across studies?

- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT).

- Control variables : Monitor solvent effects (DMSO concentration ≤0.1%) and pH stability (e.g., PBS buffer at pH 7.4).

- Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

(Advanced) What strategies improve the yield of the Knoevenagel condensation step?

- Catalyst optimization : Compare ammonium acetate (yield: 65–75%) vs. morpholine (yield: 55–60%) in ethanol.

- Solvent screening : DMF increases reaction rate but may reduce purity; ethanol balances yield (70%) and ease of purification.

- Temperature control : Reflux at 80°C minimizes byproducts (e.g., E-isomer formation) .

(Basic) What are the primary biological targets of this compound?

- Anticancer : Tubulin polymerization inhibition (IC: ~10 μM) .

- Antimicrobial : Disruption of bacterial cell membranes (MIC: 8–32 μg/mL against S. aureus) .

- Antioxidant : Free radical scavenging in DPPH assays (EC: 45 μM) .

(Advanced) How does the Z-configuration influence bioactivity and stability?

- Bioactivity : The Z-isomer shows 3–5× higher cytotoxicity than the E-isomer due to better target binding.

- Stability : The Z-configuration is stable in dark/neutral conditions but may isomerize under UV light or acidic pH.

- Analytical proof : NOESY NMR correlations (e.g., H-aryl ↔ H-thiazolidinone) confirm spatial proximity in the Z-form .

Q. Table 2: Key Bond Parameters from X-ray Data

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C7–S1 | 1.654 | S1–C7–S2: 118.7 |

| C9–O1 | 1.224 | N1–C9–O1: 122.4 |

| C1–C6 (Aromatic) | 1.384 | C2–C1–C6: 119.3 |

(Basic) What in vitro models assess its antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.